molecular formula C11H9BFNO2 B1302970 2-Fluoro-6-phenylpyridine-3-boronic acid CAS No. 1029654-19-0

2-Fluoro-6-phenylpyridine-3-boronic acid

Cat. No.: B1302970
CAS No.: 1029654-19-0
M. Wt: 217.01 g/mol
InChI Key: HTCDYRMNZQWTIJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenylpyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated pyridine ring with a phenyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-phenylpyridine-3-boronic acid typically involves the borylation of 2-fluoro-6-phenylpyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often in the presence of a base such as potassium carbonate, and a palladium catalyst like palladium(II) acetate. The reaction mixture is heated to facilitate the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-phenylpyridine-3-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-6-phenylpyridine-3-boronic acid is utilized in various scientific research applications:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: In the development of fluorescent probes and sensors due to its ability to form stable complexes with diols.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: In the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-phenylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium center.

    Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-pyridineboronic acid
  • 2-Fluoro-6-hydroxyphenylboronic acid
  • 6-Fluoro-3-pyridineboronic acid

Uniqueness

2-Fluoro-6-phenylpyridine-3-boronic acid is unique due to the presence of both a fluorine atom and a phenyl group on the pyridine ring. This combination imparts distinct electronic properties, making it particularly useful in Suzuki-Miyaura coupling reactions for synthesizing complex molecules with specific electronic and steric characteristics.

Properties

IUPAC Name

(2-fluoro-6-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDYRMNZQWTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376745
Record name 2-Fluoro-6-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-19-0
Record name 2-Fluoro-6-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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